molecular formula C8H5BrClFO B595135 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone CAS No. 1260857-14-4

1-(4-Bromo-3-fluorophenyl)-2-chloroethanone

Cat. No.: B595135
CAS No.: 1260857-14-4
M. Wt: 251.479
InChI Key: KWURIFGJSWLEKB-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-2-chloroethanone is an organic compound that features a bromo, fluoro, and chloro substituent on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone typically involves the halogenation of a suitable precursor. One common method is the bromination of 4-fluorobenzene followed by chlorination. The reaction conditions often require the use of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)-2-chloroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to the formation of different functional groups on the phenyl ring.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-2-chloroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2-chloroethanone involves its interaction with specific molecular targets. The presence of halogen atoms allows the compound to form strong interactions with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-fluorophenyl)-2-chloroethanone is unique due to the combination of bromo, fluoro, and chloro substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-6-2-1-5(3-7(6)11)8(12)4-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWURIFGJSWLEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693598
Record name 1-(4-Bromo-3-fluorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260857-14-4
Record name 1-(4-Bromo-3-fluorophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-3-fluorobenzoyl chloride (5.6 g, CAS 695188-21-7) in acetonitrile (30 ml) and THF (30 ml) at 0-5° C. was added dropwise (trimethylsilyl)diazomethane (13.7 ml, 2 M solution in diethyl ether). The reaction mixture was stirred at room temperature for 30 min TLC analysis showed the reaction was complete. Hydrochloric acid (3.81 ml, 37% aq.) was then added dropwise at 0-5° C. over 10 minutes and the reaction mixture was then stirred at room temperature for a further 20 minutes. The reaction mixture was poured into EtOAc and extracted sequentially with aq. Na2CO3 solution, water and saturated brine. The organic layer was then dried over Na2SO4 and concentrated in vacuo to afford 2-chloro-1-(4-bromo-3-fluoro-phenyl)-ethanone (5.67 g) as a yellow solid which was used in the next step without further purification. MS (EI): 203 ([{81Br}M-CH2Cl]+), 201 ([{79Br}M-CH2Cl]+), 175 ([{81Br}M-CH2Cl—CO]+), 173 ([{79Br}M-CH2Cl—CO]+).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.81 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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